Piperazine, 1-((3,5-bis(trifluoromethyl)phenyl)sulfonyl)-, monohydrochloride is a synthetic compound with the chemical formula and a molecular weight of approximately 398.75 g/mol. This compound is classified as a piperazine derivative, which are known for their diverse biological activities and applications in medicinal chemistry. The compound's unique structure features a piperazine ring substituted with a sulfonyl group attached to a phenyl ring that contains trifluoromethyl groups.
The compound is registered under the Chemical Abstracts Service with the number 97630-12-1. It belongs to the class of sulfonylpiperazines, which are characterized by their potential pharmacological properties. Piperazine derivatives have been studied for their roles in various therapeutic areas, including central nervous system disorders and as anti-inflammatory agents .
The synthesis of piperazine, 1-((3,5-bis(trifluoromethyl)phenyl)sulfonyl)-, monohydrochloride typically involves multi-step organic reactions. While specific methods for this compound may not be widely documented, general approaches for synthesizing similar piperazine derivatives include:
These reactions typically require careful control of temperature and reaction conditions to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds.
The molecular structure of piperazine, 1-((3,5-bis(trifluoromethyl)phenyl)sulfonyl)-, monohydrochloride consists of:
Key structural data include:
Piperazine derivatives are known to participate in various chemical reactions due to their functional groups:
These reactions can be utilized in synthetic pathways for developing new pharmaceutical agents or modifying existing compounds .
The mechanism of action for piperazine derivatives often involves interactions with neurotransmitter systems in the central nervous system. While specific data on this compound's mechanism may be limited, similar piperazines have been shown to:
Research into these mechanisms is ongoing, particularly regarding potential therapeutic applications in treating anxiety disorders and other neurological conditions .
Relevant data indicate that understanding these properties is crucial for handling and application in laboratory settings .
Piperazine, 1-((3,5-bis(trifluoromethyl)phenyl)sulfonyl)-, monohydrochloride has potential applications in:
The assembly of the sulfonyl-piperazine core represents a critical initial step in synthesizing Piperazine, 1-((3,5-bis(trifluoromethyl)phenyl)sulfonyl)-, monohydrochloride. This process leverages the nucleophilic character of piperazine’s secondary amine group. Industrially, the reaction involves the controlled addition of 3,5-bis(trifluoromethyl)benzenesulfonyl chloride to a solution of piperazine in anhydrous dichloromethane under inert conditions (N₂/Ar). Triethylamine (2.0–2.2 equivalents) serves as an acid scavenger to neutralize HCl byproducts and prevent di-sulfonylation [4]. Key optimization parameters include:
This step typically achieves 65–75% yield and ≥95% purity (HPLC), with the monosubstituted product confirmed via LC-MS and ¹H NMR [4].
Table 1: Optimization Parameters for Sulfonylation Reaction
Parameter | Optimal Condition | Impact on Yield/Purity |
---|---|---|
Solvent System | Anhydrous CH₂Cl₂ | Prevents hydrolysis |
Temperature | 0-5°C | Minimizes side products |
Piperazine:Sulfonyl Chloride | 1.0:1.1 | Limits di-substitution |
Base | Triethylamine (2.2 eq) | Efficient HCl scavenging |
The 3,5-bis(trifluoromethyl)phenyl moiety is synthesized prior to sulfonylation, with its introduction posing significant synthetic challenges. Traditional Grignard formation (using Mg⁰ and 3,5-bis(trifluoromethyl)bromobenzene) carries explosion risks due to exothermic runaway reactions upon solvent loss [8] [9]. Modern approaches employ safer halogen-magnesium exchange at low temperatures:
This method achieves 86–90% yield and eliminates safety concerns associated with classical Grignard protocols [9]. The electron-withdrawing nature of -CF₃ groups enhances the sulfonyl chloride’s reactivity, crucial for subsequent nucleophilic substitution [8].
Conversion of the free base to the monohydrochloride salt enhances stability and crystallinity. The process involves:
Solvent selection critically influences crystal morphology and purity. Ethanol/water (4:1 v/v) mixtures optimize yield (85–92%) by balancing solubility and nucleation kinetics. The hydrochloride salt exhibits moderate water solubility (12 mg/mL at 25°C), facilitating purification [4] [2]. Key characterization includes:
Table 2: Hydrochloride Crystallization Conditions
Solvent System | HCl (eq) | Yield (%) | Purity (%) | Crystal Habit |
---|---|---|---|---|
Ethanol/water (4:1) | 1.05 | 85-92 | ≥98 | Needles |
Isopropanol | 1.10 | 78-84 | 95 | Aggregates |
Acetonitrile | 1.05 | 70-75 | 90 | Prisms |
Scale-up of this compound faces three interconnected hurdles:
-CF₃ Group Hazards: Direct fluorination methods require corrosive reagents (e.g., HF or SF₄), necessitating specialized reactors. Even halogen-exchange routes demand strict temperature control to prevent exothermic decomposition [8] [9].
Sulfonylation Exotherm: The reaction between sulfonyl chloride and piperazine releases ~85 kJ/mol. On large scales (>100 kg), inadequate heat dissipation causes:
Table 3: Scalability Challenges and Mitigation Strategies
Challenge | Root Cause | Mitigation Strategy | Scale Impact |
---|---|---|---|
Trifluoromethylation hazards | Exothermic decomposition | Halogen-exchange at <0°C | Safe 50 kg batches |
Di-sulfonylation | Stoichiometric imbalance | Controlled addition of sulfonyl chloride | Purity >95% (HPLC) |
Solvent loss during HCl salt formation | Ethanol volatility | Antisolvent (MTBE) crystallization | Yield stability ≥90% |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: